Cas no 1806493-90-2 (5-Methylthio-1H-benzimidazole-7-sulfonyl chloride)
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Methylthio-1H-benzimidazole-7-sulfonyl chloride
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- Inchi: 1S/C8H7ClN2O2S2/c1-14-5-2-6-8(11-4-10-6)7(3-5)15(9,12)13/h2-4H,1H3,(H,10,11)
- InChI Key: ZETUSALEKXOSIL-UHFFFAOYSA-N
- SMILES: ClS(C1=CC(=CC2=C1N=CN2)SC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 330
- XLogP3: 2
- Topological Polar Surface Area: 96.5
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061005056-250mg |
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride |
1806493-90-2 | 98% | 250mg |
$865.92 | 2022-03-31 | |
| Alichem | A061005056-500mg |
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride |
1806493-90-2 | 98% | 500mg |
$1,153.76 | 2022-03-31 | |
| Alichem | A061005056-1g |
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride |
1806493-90-2 | 98% | 1g |
$2,084.98 | 2022-03-31 |
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-Methylthio-1H-benzimidazole-7-sulfonyl chloride
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride (CAS No. 1806493-90-2): An Overview of a Promising Compound in Medicinal Chemistry
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride (CAS No. 1806493-90-2) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. This article aims to provide a comprehensive overview of 5-Methylthio-1H-benzimidazole-7-sulfonyl chloride, including its chemical properties, synthesis methods, biological activities, and potential applications in drug discovery.
Chemical Properties and Structure
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride is a sulfur-containing heterocyclic compound with the molecular formula C9H8N2O2S2. The molecule features a benzimidazole core with a methylthio substituent at the 5-position and a sulfonyl chloride group at the 7-position. The presence of these functional groups imparts unique chemical reactivity and biological properties to the compound. The sulfonyl chloride group is particularly reactive and can readily undergo nucleophilic substitution reactions, making it an excellent electrophilic reagent for the synthesis of various derivatives.
Synthesis Methods
The synthesis of 5-Methylthio-1H-benzimidazole-7-sulfonyl chloride has been reported in several studies, with different approaches being employed to optimize yield and purity. One common method involves the reaction of 5-methylthio-1H-benzimidazole with chlorosulfonic acid under controlled conditions. This reaction typically proceeds via a two-step process: first, the formation of the sulfinic acid intermediate, followed by oxidation to the sulfonyl chloride. Alternative synthetic routes have also been explored, including the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times.
Biological Activities
5-Methylthio-1H-benzimidazole-7-sulfonyl chloride has demonstrated a range of biological activities that make it a valuable candidate for drug development. Recent studies have highlighted its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy. Additionally, studies have explored its antimicrobial properties, with some derivatives showing promising activity against both Gram-positive and Gram-negative bacteria.
Potential Applications in Drug Discovery
The diverse biological activities of 5-Methylthio-1H-benzimidazole-7-sulfonyl chloride make it an attractive starting point for the development of novel therapeutic agents. In cancer research, compounds derived from this scaffold have shown promise as potential anticancer drugs due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis. Furthermore, its antimicrobial properties suggest potential applications in developing new antibiotics to combat drug-resistant bacterial infections.
In addition to its direct therapeutic applications, 5-Methylthio-1H-benzimidazole-7-sulfonyl chloride can serve as a valuable tool in chemical biology research. Its reactivity as a sulfonyl chloride makes it useful for labeling and modifying biomolecules, enabling researchers to study protein-protein interactions and other cellular processes with greater precision.
Conclusion
In conclusion, 5-Methylthio-1H-benzimidazole-7-sulfonyl chloride (CAS No. 1806493-90-2) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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